molecular formula C19H27N5O6S B3028164 Oclacitinib maleate CAS No. 1640292-55-2

Oclacitinib maleate

Cat. No. B3028164
CAS RN: 1640292-55-2
M. Wt: 453.5
InChI Key: VQIGDTLRBSNOBV-BTJKTKAUSA-N
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Description

Oclacitinib maleate, also known as PF-03394197, is an oral medication used to manage itching associated with allergic dermatitis (including atopy) in dogs at least 12 months of age . It is a novel inhibitor of JAK family members with IC50 ranging from 10 to 99 nM and JAK1-dependent cytokines with IC50 ranging from 36 to 249 nM .


Synthesis Analysis

The manufacturing process of Oclacitinib maleate is a chemical synthesis followed by the formation of the maleate salt . The justification for the designation of the starting materials is considered appropriate .


Molecular Structure Analysis

The molecular formula of Oclacitinib maleate is C15H23N5O2S . Its molecular weight is 337.44 g/mol .


Chemical Reactions Analysis

Oclacitinib maleate inhibits JAK family members by 50% at concentrations (IC50’s) ranging from 10 to 99 nM and does not inhibit a panel of 38 non-JAK kinases . It is most potent at inhibiting JAK1 .


Physical And Chemical Properties Analysis

Oclacitinib maleate has a molecular weight of 453.51 and a molecular formula of C15H23N5O2S.C4H4O4 . It is soluble up to 70 mg/mL in DMSO .

Mechanism of Action

Target of Action

Oclacitinib Maleate is a selective inhibitor of Janus Kinase (JAK) enzymes, particularly JAK1 and JAK3 . These enzymes play a crucial role in the signaling pathway of several cytokines involved in inflammation and pruritus (itching) associated with allergic and atopic dermatitis .

Mode of Action

Oclacitinib Maleate works by inhibiting the function of a variety of pruritogenic cytokines and pro-inflammatory cytokines, as well as cytokines involved in allergy that are dependent on JAK1 . By inhibiting these enzymes, it interferes with the signaling pathway of these cytokines . This inhibition helps downregulate the expression of inflammatory cytokines .

Biochemical Pathways

The JAK-STAT pathway is the primary biochemical pathway affected by Oclacitinib Maleate . This pathway regulates the transcription of several genes involved in inflammatory, immune, and cancer conditions . By inhibiting JAK1 and JAK3, Oclacitinib Maleate disrupts the signaling of cytokines important for allergies .

Pharmacokinetics

Oclacitinib Maleate exhibits rapid absorption when taken orally, with a time to peak plasma concentration of less than 1 hour . The half-life of Oclacitinib Maleate ranges from 3.1 to 5.2 hours , indicating its relatively short duration in the body.

Result of Action

The primary result of Oclacitinib Maleate’s action is the reduction of both inflammation and the sensation of itching associated with allergic and atopic dermatitis . It is known for its rapid onset of action, starting to work within 4 hours of administration and significantly reducing itching in dogs within 24 hours .

Action Environment

The action, efficacy, and stability of Oclacitinib Maleate can be influenced by various environmental factors. It’s important to note that the safety and efficacy of Oclacitinib Maleate have been established for at least short-term use , but its long-term safety is still unknown .

Safety and Hazards

Oclacitinib maleate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Oclacitinib maleate was approved in the United States 10 years ago for the management of atopic dermatitis (AD) and allergic skin disease in dogs . Many studies and case reports have been published in the past 10 years on the efficacy and safety of this medication . The current knowledge on the efficacy, speed of action, effects on the immune system, and clinical safety of Oclacitinib is based on evidence and published literature . Future directions aim to summarize the lessons learned in the past 10 years and propose directions for the future .

properties

IUPAC Name

(Z)-but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2S.C4H4O4/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15;5-3(6)1-2-4(7)8/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIGDTLRBSNOBV-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oclacitinib maleate

CAS RN

1208319-27-0
Record name Oclacitinib maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OCLACITINIB MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VON733L42A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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